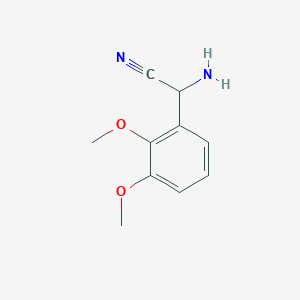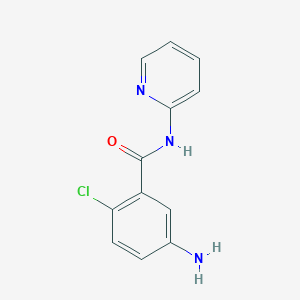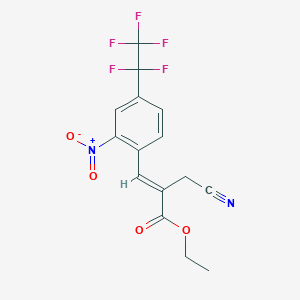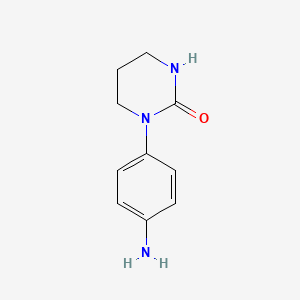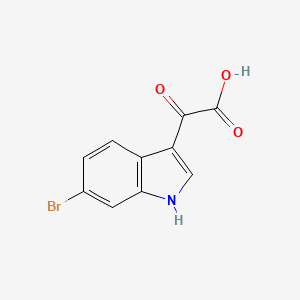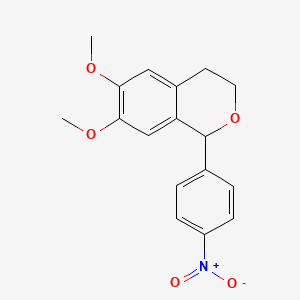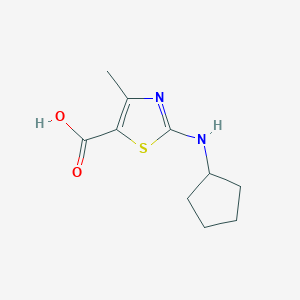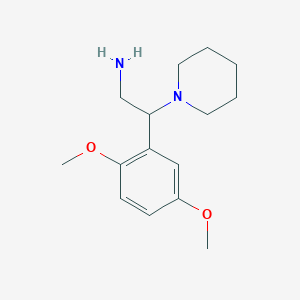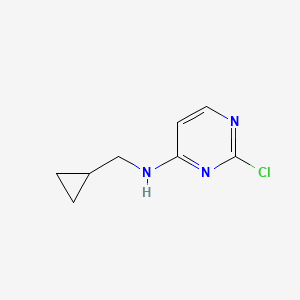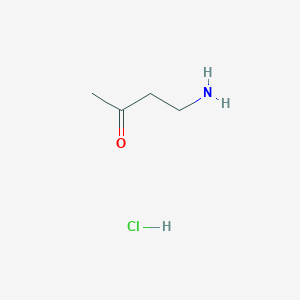
2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including “2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine”, involves various chemical reactions. The specific synthesis process can vary depending on the desired product and the starting materials .Molecular Structure Analysis
The molecular formula of “this compound” is C13H14ClN3O . The structure includes a benzene ring fused with a 2-pyrimidinone ring .Chemical Reactions Analysis
Quinazolinones, including “this compound”, are involved in a wide range of chemical reactions. These reactions are often used to modify the structure of the compound to enhance its biological activity .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 263.72 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data .Applications De Recherche Scientifique
Histamine Receptor Research
A study by Smits et al. (2008) identified quinazoline-containing compounds as potent human histamine H4 receptor (H4R) inverse agonists. These compounds also exhibited significant affinity for the human histamine H1 receptor (H1R), indicating their potential as dual-action H1R/H4R ligands with therapeutic benefits for inflammation.
Synthesis and Catalysis
In the field of organic synthesis, Garlapati et al. (2012) explored the amination of quinazolin-4(3H)-one derivatives, using palladium-catalyzed reactions. This work demonstrates the versatility of quinazoline derivatives in complex organic syntheses.
Cancer Research
Quinazoline derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Wissner et al. (2005) developed compounds that function as potent covalent-binding, irreversible inhibitors of VEGFR-2, offering insights into novel cancer treatment strategies.
Antimicrobial and Anti-Inflammatory Properties
The study by Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, revealing their potential antimicrobial, analgesic, and anti-inflammatory properties. This suggests a broad spectrum of therapeutic applications for these compounds.
Antihyperglycemic Activity
Quinazoline derivatives have also been studied for their antihyperglycemic activity. Ram et al. (2003) synthesized a series of quinazolin-4-ones and evaluated their efficacy in reducing blood glucose levels in rat models, indicating their potential use in diabetes management.
Diuretic Agents
The work by Maarouf et al. (2004) focused on synthesizing quinazolin-4(3H)-one derivatives as potential diuretic agents. Their study indicated the effect of heterocyclic combinations on diuretic activity, highlighting the medicinal chemistry applications of quinazoline derivatives.
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-N-((tetrahydrofuran-2-yl)methyl)quinazolin-4-amine are Pseudomonas aeruginosa . This compound has shown broad-spectrum antimicrobial activity and has been particularly effective against this bacterium .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in Pseudomonas aeruginosa . It achieves this at sub-minimum inhibitory concentrations (sub-MICs) with IC 50 values of 3.55 and 6.86 µM .
Biochemical Pathways
The compound affects several biochemical pathways related to the virulence of Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRBGVHJGQOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



